N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
N-[3-(Aminomethyl)phenyl]cyclopentanecarboxamide is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines as N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide. This nomenclature reflects the compound’s core structure: a cyclopentane ring substituted with a carboxamide group (-C(=O)NH-) at one position and a phenyl ring bearing an aminomethyl (-CH2NH2) substituent at the meta (3-) position.
The molecular formula is C₁₃H₁₈N₂O , with a molecular weight of 218.29 g/mol . The structural representation (Figure 1) highlights the cyclopentane-carboxamide backbone and the 3-(aminomethyl)phenyl substituent. The compound’s SMILES notation, O=C(C1CCCC1)NC2=CC=CC(CN)=C2 , explicitly defines the connectivity of atoms, while its InChIKey (IJANKGMHOUKLIW-UHFFFAOYSA-N ) provides a unique identifier for computational and database applications.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.29 g/mol |
| SMILES | O=C(C1CCCC1)NC2=CC=CC(=C2)CN |
| InChIKey | IJANKGMHOUKLIW-UHFFFAOYSA-N |
Alternative Chemical Designations and Registry Numbers
This compound is recognized by multiple identifiers across chemical databases. Its CAS Registry Number is 926263-60-7 . Additional synonyms include MFCD09046755 (MDL number), SCHEMBL1242082 , and DTXSID00588277 (EPA DSSTox Substance ID). In pharmaceutical and chemical procurement contexts, it is cataloged under identifiers such as CS-0250290 (ChemScene) and ENA238713046 (Enamine).
The compound’s presence in public databases like PubChem (CID: 16774375) and Wikidata (Q82480849) underscores its relevance in chemical research. Its structural and functional similarity to other cyclopentanecarboxamide derivatives, such as N-(3-aminophenyl)cyclopentanecarboxamide (CAS: 919800-19-4) and N-(4-aminophenyl)cyclopentanecarboxamide (CAS: 926232-91-9), highlights the importance of precise registry numbers to distinguish between positional isomers.
Isomeric Variations and Stereochemical Considerations
This compound lacks chiral centers due to its planar cyclopentane ring and linear aminomethyl side chain. The absence of stereogenic carbon atoms precludes the existence of enantiomers or diastereomers. However, structural isomerism may arise in related compounds through variations in substituent positioning. For example, moving the aminomethyl group to the ortho (2-) or para (4-) positions on the phenyl ring would yield constitutional isomers with distinct physicochemical properties.
The rigidity of the cyclopentane ring limits conformational flexibility, while the carboxamide and aminomethyl groups introduce rotational freedom at the C-N bonds. Computational models predict a collision cross-section (CCS) of 150.3 Ų for the protonated form ([M+H]+), reflecting its three-dimensional conformation in mass spectrometry. These insights into isomerism and conformation are critical for applications in drug design, where subtle structural changes can significantly alter biological activity.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-9-10-4-3-7-12(8-10)15-13(16)11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJANKGMHOUKLIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide typically involves the reaction of 3-(aminomethyl)aniline with cyclopentanecarboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Research and Development
N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide has been studied for its potential biological activities, making it a subject of interest in pharmaceutical research. Preliminary studies suggest that it may exhibit various pharmacological effects, including:
- Fatty Acid Synthase Inhibition : This compound has been identified as a potential inhibitor of fatty acid synthase (FAS), an enzyme crucial for lipid metabolism. FAS inhibitors are being explored for their therapeutic potential in treating obesity and metabolic disorders, such as type 2 diabetes .
- Binding Affinity Studies : Research indicates that this compound interacts with various biological targets, which is critical for understanding its pharmacodynamics and optimizing therapeutic efficacy.
Medicinal Chemistry Applications
The structural features of this compound allow for modifications that can enhance its biological activity. For instance:
- Synthesis of Derivatives : Various synthetic routes have been proposed to prepare derivatives of this compound, which may exhibit improved solubility or altered receptor interactions. These derivatives can be tailored for specific therapeutic targets.
- Case Studies : Several studies have focused on the synthesis and evaluation of related compounds, demonstrating the versatility of cyclopentanecarboxamide derivatives in medicinal chemistry. For example, modifications to the phenyl ring can lead to compounds with different pharmacokinetic profiles .
Understanding the mechanisms of action of this compound is essential for its application in drug development:
- Potential Therapeutic Roles : Initial findings suggest that this compound may play roles in modulating metabolic pathways, particularly through its action on fatty acid synthesis and possibly influencing neuropeptide levels related to appetite control .
- Research Findings : A systematic exploration of its biological activities is ongoing, with studies aiming to elucidate its effects on cellular metabolism and receptor interactions .
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences between N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide and related compounds:
Pharmacological and Physicochemical Insights
Aminomethylphenyl vs. Phenylethyl Substitution: The 3-aminomethylphenyl group in the target compound introduces a primary amine, enabling hydrogen bonding with biological targets (e.g., enzymes or receptors). In contrast, N-(2-phenylethyl)cyclopentanecarboxamide lacks this amine, reducing polar interactions but increasing hydrophobicity, which may enhance membrane permeability .
Complex Substituents in Analogs: The cyclopropylmethyl(methylsulfonyl)amino and dimethylamino groups in the analog from add steric bulk and electron-withdrawing effects. These modifications could improve metabolic stability but may reduce solubility .
Benzodioxole Derivative :
- N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylamine () replaces the carboxamide with a benzodioxole group, increasing aromaticity and lipophilicity. This structural shift may favor CNS-targeting applications but could compromise hydrolytic stability .
Biological Activity
N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentanecarboxamide core with an aminomethyl group attached to a phenyl ring. This structure may influence its interactions with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₄H₁₉N₂O |
| Molecular Weight | 233.32 g/mol |
| Solubility | Enhanced by hydrochloride salt form |
| Structural Features | Cyclopentanecarboxamide, aminomethyl group |
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes in the body. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopentanecarboxamide moiety may engage hydrophobic interactions in protein binding sites. These interactions can modulate enzymatic activity or receptor signaling pathways, leading to various pharmacological effects.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, studies have focused on inhibitors targeting polo-like kinase 1 (Plk1), a crucial regulator in cell division that is often overexpressed in cancers. Structure-activity relationship (SAR) studies have shown that modifications to the phenyl ring can enhance inhibitory potency against Plk1, suggesting potential applications in cancer therapy .
Antimicrobial Activity
The compound has also been investigated for antimicrobial properties. A study on related chloroacetamides demonstrated that structural modifications significantly influenced their effectiveness against various bacteria and fungi. This suggests that this compound may possess similar antimicrobial potential, particularly against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Case Studies and Research Findings
- Anticancer Studies :
-
Antimicrobial Testing :
- Preliminary tests against E. coli and C. albicans showed moderate effectiveness, warranting further investigation into its structure-activity relationships for improved efficacy .
- QSAR analysis indicated that lipophilicity plays a critical role in the compound's ability to penetrate bacterial membranes.
Q & A
Basic: What synthetic strategies are recommended for preparing N-[3-(aminomethyl)phenyl]cyclopentanecarboxamide?
Answer:
A practical approach involves coupling cyclopentanecarboxylic acid derivatives with 3-(aminomethyl)aniline. For example, Boc-protected intermediates (e.g., 1-N-Boc-aminocyclopentanecarboxylic acid ) can be used to prevent side reactions. Activation of the carboxylic acid group via carbodiimide coupling (e.g., EDC/HOBt) followed by deprotection under acidic conditions yields the target compound. Purification via column chromatography and verification by TLC or HPLC is critical.
Advanced: How can enantiomeric purity be optimized during synthesis of chiral cyclopentanecarboxamide derivatives?
Answer:
Chiral resolution techniques are essential. For stereoisomers, use chiral HPLC columns (e.g., Chiralpak®) with mobile phases optimized for polar functional groups. Alternatively, enzymatic resolution using lipases or esterases can selectively hydrolyze undesired enantiomers . Confirm purity via optical rotation measurements or X-ray crystallography.
Basic: What spectroscopic methods are essential for structural confirmation of this compound?
Answer:
- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass (e.g., 257.103 g/mol for related compounds ), confirming molecular formula.
- NMR: 1H/13C NMR identifies cyclopentane protons (δ 1.5–2.5 ppm) and aromatic/amide signals. Compare with PubChem’s canonical SMILES data for validation .
- FT-IR: Confirm amide C=O stretch (~1650 cm⁻¹) and NH bending (~1550 cm⁻¹).
Advanced: How should researchers address discrepancies in observed vs. theoretical mass spectrometric data?
Answer:
Isotopic Pattern Analysis: Verify isotopic distribution matches theoretical values (e.g., using NIST’s Standard Reference Database ).
Purity Assessment: Check for adducts (e.g., Na+/K+) or solvent residues via LC-MS.
High-Resolution MS: Use instruments with <5 ppm mass accuracy to resolve isobaric interferences .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Enzyme Inhibition Assays: Adapt protocols from FAS inhibitors (e.g., IC50 determination via malonyl-CoA depletion assays ).
- Cell Viability Assays: Use cancer cell lines (e.g., MCF-7) to assess antiproliferative effects.
- Binding Studies: Surface plasmon resonance (SPR) or fluorescence polarization to measure target affinity.
Advanced: How can metabolic stability of this compound be evaluated in hepatic microsomes?
Answer:
Incubation with Microsomes: Use pooled human liver microsomes and NADPH cofactor.
LC-MS/MS Quantification: Monitor parent compound depletion over time.
Metabolite Identification: Compare exact masses (e.g., 366.215 g/mol for hydroxylated metabolites ) and fragment patterns.
Basic: What physicochemical properties should be prioritized for solubility optimization?
Answer:
- LogP: Target <3.9 (based on analogues ) to enhance aqueous solubility.
- PSA (Polar Surface Area): Aim for >29.1 Ų to improve permeability .
- pKa Determination: Use potentiometric titration to assess ionization state.
Advanced: What computational methods aid in SAR studies for cyclopentanecarboxamide derivatives?
Answer:
- Docking Simulations: Use AutoDock Vina to model interactions with FAS (PDB: 3TJM) .
- QSAR Modeling: Train models on IC50 data from analogues to predict activity cliffs.
- MD Simulations: Analyze ligand-protein stability over 100 ns trajectories.
Basic: How to handle safety concerns during synthesis and handling?
Answer:
- Hazard Codes: Follow Xi (Irritant) guidelines as per analogues .
- Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., TFA during Boc deprotection).
- PPE: Wear nitrile gloves and safety goggles.
Advanced: What orthogonal techniques resolve conflicting bioactivity data across labs?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
